molecular formula C12H17N3O B2439902 3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one CAS No. 1133433-92-7

3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one

Cat. No. B2439902
CAS RN: 1133433-92-7
M. Wt: 219.288
InChI Key: SJONZLNUSKUBNO-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one (3-4AP) is a novel piperazinone-based compound that has been studied for its potential therapeutic applications. 3-4AP is a synthetic compound that has been used in a variety of research studies to investigate its potential therapeutic effects.

Scientific Research Applications

Cyclization Reactions

  • Cyclization of Aryl-Cyanamides : Involvement in cyclization reactions with aryl-cyanamides, leading to the formation of various derivatives like 2-aminoquinazoline and hexahydro-pyrazino derivatives (Shikhaliev et al., 2008).

Medicinal Chemistry

  • Antimicrobial Screening : A derivative, 4-[3-(4-methoxy-phenyl)-allylideneamino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, showed significant antimicrobial activity in studies against various bacteria and fungi (Obasi et al., 2016).

Molecular Chemistry

  • X-ray and NMR Studies : Investigation of the complex structure of 1,4-dimethylpiperazine mono-betaine and its derivatives in solution using X-ray diffraction and NMR spectroscopy (Dega-Szafran et al., 2006).

Sensor Technology

  • Fluorescent Chemosensors : Development of a fluorescent-based receptor for highly selective detection of metal ions like Cu²⁺ and Zn²⁺, demonstrating potential in molecular logic gate applications (Fegade et al., 2015).

Hydrogel Modification

  • Hydrogel Functional Modification : Radiation-induced hydrogels were modified with various amine compounds, including a derivative of 4-aminoantipyrine, to improve their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Analytical Chemistry

  • Colurimetric and Fluorescent Sensors : A Schiff base synthesized from 4-aminoantipyrine showed effective response as a colorimetric sensor for Fe(III) and a “turn-on” fluorescent sensor for Al(III) (Soufeena & Aravindakshan, 2019).

Crystallography

  • Crystal Structure Analysis : Analysis of the crystal structure of a salt derived from 1,4-dimethylpiperazine, providing insights into molecular interactions and configurations (Craig et al., 2012).

properties

IUPAC Name

3-(4-aminophenyl)-1,4-dimethylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-14-7-8-15(2)12(16)11(14)9-3-5-10(13)6-4-9/h3-6,11H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJONZLNUSKUBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(=O)C1C2=CC=C(C=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 50-mL single-neck round-bottomed flask equipped with a magnetic stirrer was purged with nitrogen and charged with 3 (200 mg, 0.80 mmol), ethanol (5 mL) and 10% palladium on carbon (50% wet, 4 mg dry weight). The reaction flask was purged with hydrogen gas and the reaction mixture stirred under a balloon pressure of hydrogen for 2 h. After this time the flask was purged with nitrogen. The catalyst was removed by filtration through a pad of Celite 521 and the filter cake washed with ethanol (10 mL). The filtrate was concentrated under reduced pressure to afford a 94% yield of 4 (166 mg) as a colorless oil: 1H NMR (500 MHz, DMSO-d6) δ 6.89 (d, 2H, T=8.5 Hz), 6.47 (d, 2H, J=8.5 Hz), 4.94 (s, 2H), 3.53 (td, 1H, J=12.0, 4.0 Hz), 3.44 (m, 1H), 3.21 (dt, 1H, J=12.0, 4.0 Hz), 2.92 (dt, 1H, J=12.0, 4.0 Hz), 2.82 (s, 3H), 2.02 (s, 3H); MS (ESI+) m/z 220 (M+H).
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Yield
94%

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